molecular formula C9H8F2O B1346201 1-(3,4-Difluorophenyl)propan-2-one CAS No. 1017083-59-8

1-(3,4-Difluorophenyl)propan-2-one

Cat. No.: B1346201
CAS No.: 1017083-59-8
M. Wt: 170.16 g/mol
InChI Key: MDFGSFVBTWBHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8F2O. It is a derivative of phenylpropanone, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3,4-Difluorophenylacetic acid.

    Reduction: 1-(3,4-Difluorophenyl)propan-2-ol.

    Substitution: Various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving fluorinated compounds.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)propan-2-one: Similar structure but with fluorine atoms at the 2 and 4 positions.

    1-(3,5-Difluorophenyl)propan-2-one: Fluorine atoms at the 3 and 5 positions.

    1-(4-Fluorophenyl)propan-2-one: Only one fluorine atom at the 4 position.

Uniqueness

1-(3,4-Difluorophenyl)propan-2-one is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The 3,4-difluoro substitution pattern can lead to distinct electronic and steric effects compared to other isomers, making it a compound of particular interest in various research and industrial applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFGSFVBTWBHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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